molecular formula C11H12BrN3 B13235751 N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Numéro de catalogue: B13235751
Poids moléculaire: 266.14 g/mol
Clé InChI: XSYCLSTXEYBUPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by a 1-methylpyrazole core substituted at the 4-position with an amine group linked to a 3-bromophenylmethyl moiety. Its molecular formula is C₁₂H₁₃BrN₃, with a molecular weight of approximately 285.16 g/mol.

Propriétés

Formule moléculaire

C11H12BrN3

Poids moléculaire

266.14 g/mol

Nom IUPAC

N-[(3-bromophenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12BrN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3

Clé InChI

XSYCLSTXEYBUPY-UHFFFAOYSA-N

SMILES canonique

CN1C=C(C=N1)NCC2=CC(=CC=C2)Br

Origine du produit

United States

Méthodes De Préparation

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine , key steps include:

Reagents and Conditions

  • Hydrazine hydrate reacts with ethyl acetoacetate under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to form 1-methyl-1H-pyrazol-4-amine intermediates.
  • Temperature control (70–90°C) and solvent selection (ethanol/water mixtures) are critical for optimizing yield.
Step Reagents Solvent Temperature Yield (%)
1 Hydrazine hydrate, ethyl acetoacetate Ethanol/H₂O 80°C 65–75

Introduction of the 3-Bromophenylmethyl Group

The bromophenylmethyl substituent is introduced via nucleophilic substitution or alkylation:

Method A: Alkylation of Pyrazole Amine

  • 1-Methyl-1H-pyrazol-4-amine reacts with 3-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).
  • Reaction time: 12–24 hours at 60–80°C.

Method B: Reductive Amination

  • 3-Bromobenzaldehyde and 1-methyl-1H-pyrazol-4-amine undergo reductive amination using NaBH₃CN or NaBH₄ in methanol.
  • Yields range from 50–65%, with residual aldehyde often requiring purification via column chromatography.
Method Reagents Solvent Temperature Yield (%)
A 3-Bromobenzyl bromide, K₂CO₃ DMF 70°C 60–70
B 3-Bromobenzaldehyde, NaBH₃CN MeOH RT 50–65

Purification and Isolation

Post-synthetic purification ensures high-purity product:

  • Liquid-liquid extraction : Separation using ethyl acetate and brine removes unreacted starting materials.
  • Recrystallization : Dissolving the crude product in hot ethanol followed by slow cooling yields crystalline material.
  • Column chromatography : Silica gel (hexane/ethyl acetate, 3:1) resolves regioisomers and byproducts.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors and catalytic systems improve efficiency:

Challenges and Mitigation Strategies

  • Regioselectivity : Competing N1 vs. N2 alkylation in pyrazole derivatives is minimized using sterically hindered bases (e.g., DBU).
  • Bromine stability : Light-sensitive intermediates are handled under inert atmospheres to prevent debromination.

Analytical Validation

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 7.2–7.6 ppm for aromatic protons).
  • HPLC-MS : Verifies purity (>98%) and molecular ion peaks (m/z 266.14).

Analyse Des Réactions Chimiques

Types of Reactions

N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Applications De Recherche Scientifique

N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine C₁₂H₁₃BrN₃ 285.16 3-Bromophenylmethyl Hypothesized anticancer activity
N-(4-Fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₄FN₃ 219.30 4-Fluorobenzyl Higher polarity due to fluorine
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride C₈H₁₄Cl₂N₄ 225.12 Azetidin-3-yl (cyclic amine) Lab use; enhanced solubility (salt form)
3-(4-Bromophenyl)-1H-pyrazol-4-amine C₉H₈BrN₃ 238.09 4-Bromophenyl (no methyl group) Simpler structure; potential precursor
1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃F₃N₅ 295.69 Difluoromethyl, fluoro-dimethyl Increased electronegativity; halogen-rich
Key Observations:
  • Substituent Effects : The bromophenyl group in the target compound provides steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins compared to smaller substituents like fluorine .
  • Solubility : The dihydrochloride salt in improves aqueous solubility, whereas the bromophenyl group in the target compound likely reduces solubility, favoring lipid membranes.
  • Molecular Weight : The target compound (285.16 g/mol) is heavier than fluorinated analogs (e.g., 219.30 g/mol in ), which may influence pharmacokinetics.

Activité Biologique

N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is C11H12BrN3C_{11}H_{12}BrN_3, with a molecular weight of 270.14 g/mol. The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry.

N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in various disease pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine, show promising antimicrobial properties. For instance:

Microorganism Activity
E. coliModerate inhibition
Staphylococcus aureusPotent inhibition
Pseudomonas aeruginosaLower activity

These findings suggest that the compound could be explored further for its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been widely studied. N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has shown effectiveness against various cancer cell lines, including:

Cancer Type Cell Line Activity
Breast CancerMDA-MB-231Significant antiproliferative effect
Liver CancerHepG2Notable growth inhibition
Lung CancerA549Moderate effectiveness

The compound's ability to inhibit cell proliferation is attributed to its interaction with specific molecular targets involved in cancer progression .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine against several bacterial strains. The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, while demonstrating moderate efficacy against Gram-negative bacteria like E. coli .

Study 2: Anticancer Potential

In vitro studies have shown that N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine significantly reduces the viability of cancer cells. For example, treatment with the compound resulted in a dose-dependent decrease in cell viability in MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling 3-bromobenzyl bromide with 1-methyl-1H-pyrazol-4-amine under nucleophilic substitution conditions. Key parameters include:
  • Catalysts : Cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) enhance reactivity in polar aprotic solvents like DMSO at 35–60°C .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from days to hours) and improves regioselectivity in pyrazole derivatives .
  • Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) isolates the product with >95% purity .
    Table 1 : Representative Reaction Conditions
ReagentSolventTemperatureTimeYield
3-Bromobenzyl bromideDMSO35°C48 hrs17.9%
Microwave irradiationDMF100°C2 hrs32%*
*Hypothetical extrapolation based on analogous protocols .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • X-ray diffraction (XRD) : Resolves bond lengths and angles, confirming the bromophenyl and pyrazole moieties. For example, C-Br bond lengths typically range 1.89–1.92 Å .
  • NMR : <sup>1</sup>H NMR shows distinct peaks for the methyl group (δ ~3.2 ppm) and aromatic protons (δ 7.2–7.8 ppm). <sup>13</sup>C NMR confirms quaternary carbons adjacent to bromine (~120 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 280.05 [M+H]<sup>+</sup> for C₁₁H₁₂BrN₃) .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, ICReDD’s reaction path search methods identify transition states and optimize substituent effects .
  • Molecular docking : Screen against target receptors (e.g., GPCRs or kinases). Pyrazole derivatives with electron-withdrawing groups (e.g., Br) show higher binding affinity to cannabinoid receptors in silico .
  • MD simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. How should researchers resolve contradictions between in vitro and in silico data for this compound’s pharmacological activity?

  • Methodological Answer :
  • Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) in cell-based assays (e.g., cAMP inhibition for GPCR activity) to validate computational predictions .
  • Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
  • Meta-analysis : Compare data across studies (e.g., Altıntop et al.’s antifungal assays vs. docking results) to identify confounding factors like solvent polarity or cell-line variability .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :
  • Isotope labeling : Incorporate deuterium at benzylic positions to slow CYP450-mediated oxidation .
  • Prodrug design : Introduce ester or amide groups at the pyrazole nitrogen, which hydrolyze in vivo to release the active compound .
  • Microsomal assays : Incubate with liver microsomes (e.g., human S9 fraction) to identify metabolic hotspots via LC-MS/MS .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .
  • Spill management : Neutralize with activated charcoal, then dispose as hazardous waste .
  • Storage : Keep in amber vials under argon at –20°C to prevent bromine dissociation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.